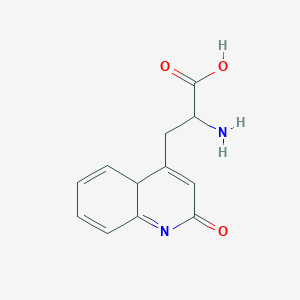![molecular formula C26H35FN7O6P B12353876 3-[[7-[3-[Ethyl[2-(phosphonooxy)ethyl]amino]propoxy]-4-quinazolinyl]amino]-N-(3-fluorophenyl)-1H-pyrazole-5-acetamide](/img/structure/B12353876.png)
3-[[7-[3-[Ethyl[2-(phosphonooxy)ethyl]amino]propoxy]-4-quinazolinyl]amino]-N-(3-fluorophenyl)-1H-pyrazole-5-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AZD 1152, also known as Barasertib, is a highly potent and selective inhibitor of Aurora B kinase. Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division by controlling chromosomal segregation and cytokinesis. AZD 1152 is a dihydrogen phosphate prodrug of a pyrazoloquinazoline Aurora kinase inhibitor, which is rapidly converted to its active form, AZD 1152 hydroxyquinazoline pyrazol anilide, in plasma .
Vorbereitungsmethoden
The synthesis of AZD 1152 involves the preparation of its active form, AZD 1152 hydroxyquinazoline pyrazol anilide. The synthetic route typically includes the formation of the pyrazoloquinazoline core structure, followed by the introduction of the hydroxyquinazoline and pyrazol anilide moieties. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods focus on optimizing these conditions to scale up the synthesis while maintaining the compound’s efficacy and safety .
Analyse Chemischer Reaktionen
AZD 1152 undergoes various chemical reactions, primarily focusing on its interaction with cellular components. The compound is known to inhibit the phosphorylation of histone H3, a key process in cell division. This inhibition leads to chromosome misalignment, prevention of cell division, and induction of apoptosis. Common reagents used in these reactions include dimethyl sulfoxide as a solvent and various buffers to maintain the pH and stability of the compound. The major products formed from these reactions are typically the phosphorylated or dephosphorylated forms of cellular proteins .
Wissenschaftliche Forschungsanwendungen
AZD 1152 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of Aurora kinases in cell division. In biology, it helps in understanding the molecular mechanisms of mitosis and the effects of kinase inhibition on cellular processes. In medicine, AZD 1152 is being investigated as a potential therapeutic agent for various cancers, including leukemia and solid tumors. Its ability to induce apoptosis and inhibit cell proliferation makes it a promising candidate for cancer treatment. In industry, AZD 1152 is used in drug development and screening assays to identify new inhibitors of Aurora kinases .
Wirkmechanismus
The mechanism of action of AZD 1152 involves the selective inhibition of Aurora B kinase. Upon administration, AZD 1152 is rapidly converted to its active form, AZD 1152 hydroxyquinazoline pyrazol anilide, in plasma. This active form binds to the ATP-binding site of Aurora B kinase, preventing its phosphorylation activity. As a result, the phosphorylation of histone H3 is inhibited, leading to chromosome misalignment, cell cycle arrest, and apoptosis. The molecular targets of AZD 1152 include the Aurora B kinase and its associated pathways involved in cell division and survival .
Vergleich Mit ähnlichen Verbindungen
AZD 1152 is unique in its high selectivity and potency for Aurora B kinase compared to other similar compounds. Some of the similar compounds include ZM447439, VX-680, and MLN8054, which also target Aurora kinases but with varying degrees of selectivity and efficacy. ZM447439, for example, inhibits both Aurora A and B kinases, while VX-680 and MLN8054 primarily target Aurora A kinase. The uniqueness of AZD 1152 lies in its ability to selectively inhibit Aurora B kinase with minimal off-target effects, making it a valuable tool for studying the specific role of Aurora B in cell division and a promising candidate for targeted cancer therapy .
Eigenschaften
Molekularformel |
C26H35FN7O6P |
|---|---|
Molekulargewicht |
591.6 g/mol |
IUPAC-Name |
2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]pyrazolidin-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C26H35FN7O6P/c1-2-34(10-12-40-41(36,37)38)9-4-11-39-21-7-8-22-23(16-21)28-17-29-26(22)31-24-14-20(32-33-24)15-25(35)30-19-6-3-5-18(27)13-19/h3,5-8,13,16-17,20,24,32-33H,2,4,9-12,14-15H2,1H3,(H,30,35)(H,28,29,31)(H2,36,37,38) |
InChI-Schlüssel |
NNQFTVMPESCIOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3CC(NN3)CC(=O)NC4=CC(=CC=C4)F)CCOP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ruthenium,chloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]bis(triphenylphosphine)-](/img/structure/B12353798.png)
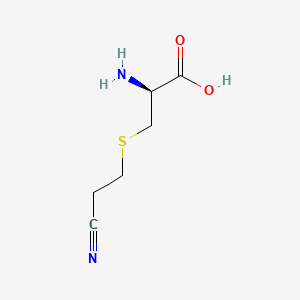
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-prop-2-enyl-5H-purine-6,8-dione](/img/structure/B12353803.png)
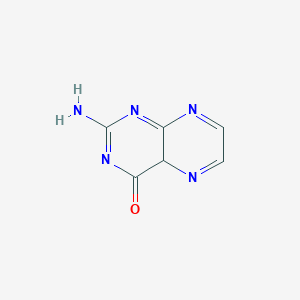
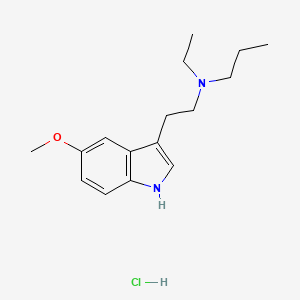
![5-[[6-amino-1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[4-amino-1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[6-amino-2-[[2-[[5-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12353830.png)
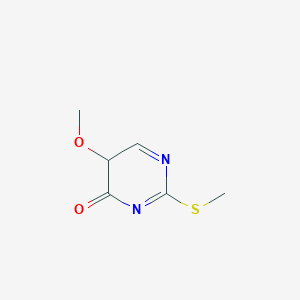
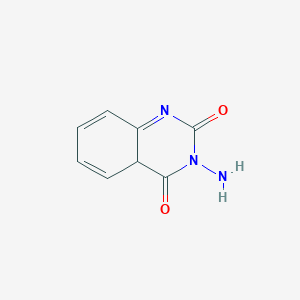

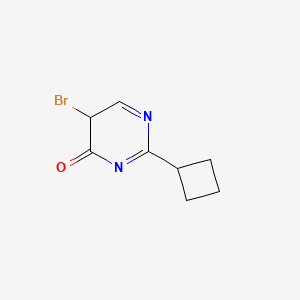

![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1,2,4-triazin-2-ium-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12353895.png)

